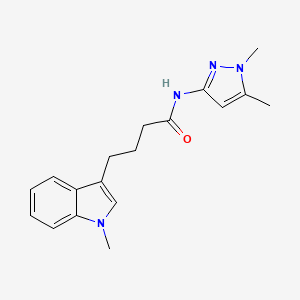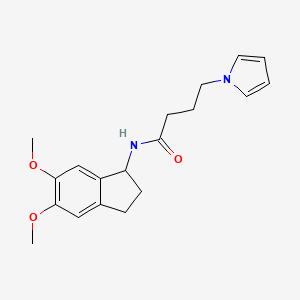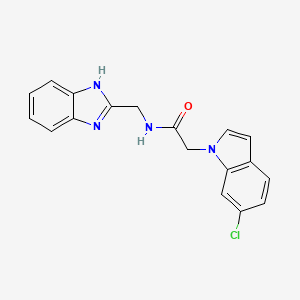![molecular formula C38H26O6 B10982824 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B10982824.png)
7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one is a complex organic molecule belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound features two chromen-2-one moieties linked through a benzyl ether bridge, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps:
Preparation of 2-Oxo-4-phenyl-2H-chromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Formation of Benzyl Ether: The hydroxyl group of 2-Oxo-4-phenyl-2H-chromen-7-ol is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.
Linking the Chromen-2-one Moieties: The final step involves the reaction of the benzyl ether intermediate with another molecule of 2-Oxo-4-phenyl-2H-chromen-7-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The benzyl ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromophore properties.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: Potential use in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes such as carbonic anhydrase or monoamine oxidase, inhibiting their activity.
Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar chromophore properties.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Umbelliferone: Another coumarin derivative with antioxidant properties.
Uniqueness
7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one: is unique due to its dual chromen-2-one structure linked by a benzyl ether bridge, which may confer unique biological activities and chemical properties not seen in simpler coumarin derivatives.
Properties
Molecular Formula |
C38H26O6 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
7-[[4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]phenyl]methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C38H26O6/c39-37-21-33(27-7-3-1-4-8-27)31-17-15-29(19-35(31)43-37)41-23-25-11-13-26(14-12-25)24-42-30-16-18-32-34(28-9-5-2-6-10-28)22-38(40)44-36(32)20-30/h1-22H,23-24H2 |
InChI Key |
ODQKBOYMWZIGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)COC5=CC6=C(C=C5)C(=CC(=O)O6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10982741.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10982744.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982748.png)

![N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10982758.png)


![8-methoxy-2-[4-(1H-tetraazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10982770.png)
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10982775.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10982778.png)
![N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10982782.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-propoxybenzamide](/img/structure/B10982785.png)
![2-[(4-tert-butylphenoxy)methyl]-1-octyl-1H-benzimidazole](/img/structure/B10982788.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]ethan-1-one](/img/structure/B10982808.png)
